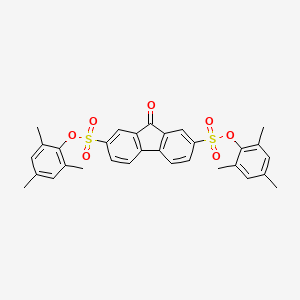
dimesityl 9-oxo-9H-fluorene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate (DMFDS) is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that has unique properties that make it useful in various applications.
Wirkmechanismus
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate works by binding to specific biological molecules and emitting fluorescence when excited by light. The fluorescence emitted by this compound can be detected using a fluorescence microscope or spectrofluorometer. The intensity of the fluorescence is proportional to the amount of this compound bound to the biological molecule, allowing researchers to quantify the amount of the molecule present in a sample.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal function of biological molecules and does not cause toxicity or cell death at the concentrations used in experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has several advantages for lab experiments. It is highly sensitive and specific, allowing researchers to detect small amounts of biological molecules in complex samples. It is also easy to use and can be incorporated into various experimental protocols. However, this compound has some limitations, including its high cost and the need for specialized equipment to detect fluorescence.
Zukünftige Richtungen
There are several future directions for the use of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate in scientific research. One area of focus is the development of new this compound derivatives with improved properties, such as increased sensitivity and specificity. Another area of focus is the use of this compound in live-cell imaging to study the dynamics of biological molecules in real-time. Additionally, this compound can be used in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease.
Synthesemethoden
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be synthesized using a multi-step process that involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonyl chloride with mesitylene in the presence of a base. The resulting product is a yellow powder that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has been used extensively in scientific research as a fluorescent probe for detecting various biological molecules. It has been used to detect proteins, nucleic acids, and lipids in cells and tissues. This compound has also been used to study the structure and function of biological membranes and to investigate the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O7S2/c1-17-11-19(3)30(20(4)12-17)37-39(33,34)23-7-9-25-26-10-8-24(16-28(26)29(32)27(25)15-23)40(35,36)38-31-21(5)13-18(2)14-22(31)6/h7-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGSPPDLKXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=C(C=C(C=C5C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
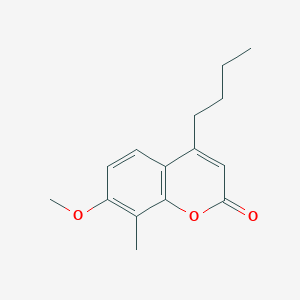
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
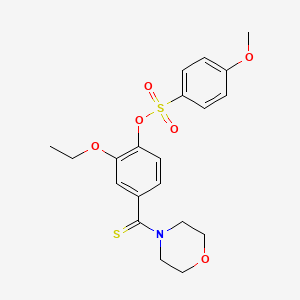
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
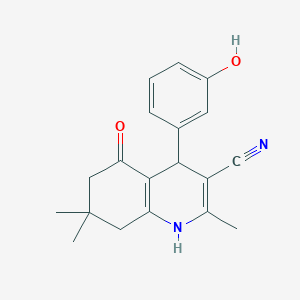
![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
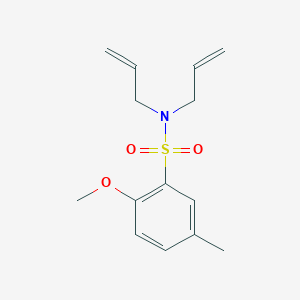
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)
